molecular formula C30H32BNO4 B6297233 N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine CAS No. 2225806-07-3

N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine

Cat. No. B6297233
CAS RN: 2225806-07-3
M. Wt: 481.4 g/mol
InChI Key: YDNWBWGOHZRBKF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing boronic acids or boronate esters are known to undergo a variety of reactions, including coupling reactions with halides or pseudohalides, oxidation, and reduction .

Scientific Research Applications

Applications in Catalysis and Synthesis

The compound has been utilized in the field of catalysis and organic synthesis. Specifically, it has been involved in catalyzed diboration reactions, contributing to the development of structurally diverse organic compounds. For example, it's used in the synthesis of bis(boronate) compounds, which are valuable intermediates in organic synthesis (Clegg et al., 1996).

Polymer Chemistry

This compound has notable applications in polymer chemistry. It serves as a precursor for synthesizing high-performance semiconducting polymers, especially in the context of donor-acceptor copolymers (Kawashima et al., 2013).

Development of Fluorescence Probes

In the area of fluorescence, the compound is a key component in the synthesis of boronate ester fluorescence probes. These probes have applications in detecting substances like hydrogen peroxide, a crucial aspect in various biochemical and medical research areas (Lampard et al., 2018).

Electronic and Optical Materials

The compound's derivatives have been explored for their potential in electronic and optical materials. This includes applications in organic electronics, where they are investigated for their electronic coupling and potential use in various electronic devices (Lambert et al., 2005).

Solar Cell Technology

It plays a significant role in solar cell technology. Specifically, its derivatives are used in the development of small molecule hole transporting materials for stable perovskite solar cells. This has implications for enhancing the efficiency and stability of solar cells (Liu et al., 2016).

Polymer Development

In polymer science, the compound is involved in the synthesis of novel fluorinated polyimides. These polymers are known for their high thermal stability and potential application in advanced materials engineering (Hsiao et al., 2004).

Safety and Hazards

As with any chemical compound, handling “N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BNO4/c1-29(2)30(3,4)36-31(35-29)23-9-7-22-20-26(10-8-21(22)19-23)32(24-11-15-27(33-5)16-12-24)25-13-17-28(34-6)18-14-25/h7-20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWBWGOHZRBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Reactant of Route 3
Reactant of Route 3
N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Reactant of Route 5
Reactant of Route 5
N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Reactant of Route 6
Reactant of Route 6
N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine

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